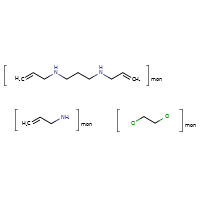Veverimer

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
Solubility
Synonyms
Description
Veverimer, also known as TRC101, is a novel polymeric compound designed to treat metabolic acidosis, particularly in patients with chronic kidney disease. It is a non-absorbed, orally administered polymer that selectively binds hydrochloric acid in the gastrointestinal tract. The chemical structure of veverimer is a highly crosslinked aliphatic amine polymer composed of two primary monomers: allylamine hydrochloride and N,N'-diallyl-1,3-diaminopropane dihydrochloride. This unique composition allows veverimer to effectively sequester hydrochloric acid without releasing cations into the bloodstream, thereby increasing serum bicarbonate levels without the adverse effects associated with traditional alkali therapies .
Veverimer functions through a specific mechanism of action whereby it binds hydrochloric acid in the stomach. This binding leads to an increase in serum bicarbonate levels due to the removal of protons from the gastrointestinal tract. The reaction can be summarized as follows:
- Binding of Hydrochloric Acid: Veverimer interacts with hydrochloric acid (HCl) in the stomach, forming a complex that is excreted without absorption into systemic circulation.
- Increase in Bicarbonate: As HCl is sequestered, bicarbonate ions are generated and released into the bloodstream, effectively countering metabolic acidosis.
This mechanism allows for a net gain of bicarbonate while avoiding the introduction of unwanted cations such as sodium or potassium .
The synthesis of veverimer involves several key steps:
- Copolymization: The initial step involves copolymerizing allylamine hydrochloride and N,N'-diallyl-1,3-diaminopropane dihydrochloride.
- Crosslinking: The copolymer is then crosslinked using 1,2-dichloroethane to form a three-dimensional network that enhances its binding properties and selectivity for chloride ions.
- Characterization: The resulting polymer is characterized for its physicochemical properties, including particle size and binding capacity using techniques such as laser light diffraction and ion chromatography .
Veverimer is primarily applied in the treatment of metabolic acidosis related to chronic kidney disease. Its unique properties make it suitable for:
- Management of Metabolic Acidosis: By increasing serum bicarbonate levels without introducing additional cations, veverimer serves as an effective alternative to traditional alkali therapies.
- Potential Use in Other Conditions: Given its mechanism of action, further research may explore its applications in other acid-base disorders or conditions where acid neutralization is beneficial .
Interaction studies have focused on veverimer's binding capacity and selectivity among various anions present in the gastrointestinal tract. Key findings include:
- Selective Binding: Veverimer exhibits high selectivity for chloride ions over larger anions such as phosphate and citrate due to its crosslinked structure.
- Impact on Gastric pH: The binding of hydrochloric acid by veverimer results in a temporary increase in gastric pH, facilitating enhanced bicarbonate delivery into the bloodstream .
Veverimer stands out among other compounds used for managing metabolic acidosis due to its unique mechanism and composition. Below is a comparison with similar compounds:
| Compound | Mechanism of Action | Cation Introduction | Absorption | Clinical Use |
|---|---|---|---|---|
| Veverimer | Binds hydrochloric acid | No | Non-absorbed | Metabolic acidosis |
| Sodium Bicarbonate | Neutralizes gastric acid | Yes (sodium) | Absorbed | Metabolic acidosis |
| Calcium Carbonate | Neutralizes gastric acid | Yes (calcium) | Absorbed | Calcium supplementation |
| Potassium Citrate | Alkalizing agent | Yes (potassium) | Absorbed | Metabolic acidosis |
Veverimer's ability to increase bicarbonate levels without introducing additional cations sets it apart from these traditional therapies, making it a promising candidate for treating metabolic acidosis without the associated risks of electrolyte imbalances .
Purity
Appearance
Storage
Dates
2: Chen W, Abramowitz MK. Advances in management of chronic metabolic acidosis in chronic kidney disease. Curr Opin Nephrol Hypertens. 2019 Sep;28(5):409-416. doi: 10.1097/MNH.0000000000000524. PubMed PMID: 31232712; PubMed Central PMCID: PMC6677263.
3: Wesson DE, Mathur V, Tangri N, Stasiv Y, Parsell D, Li E, Klaerner G, Bushinsky DA. Veverimer versus placebo in patients with metabolic acidosis associated with chronic kidney disease: a multicentre, randomised, double-blind, controlled, phase 3 trial. Lancet. 2019 Apr 6;393(10179):1417-1427. doi: 10.1016/S0140-6736(18)32562-5. Epub 2019 Mar 8. PubMed PMID: 30857647.
4: Bushinsky DA, Hostetter T, Klaerner G, Stasiv Y, Lockey C, McNulty S, Lee A, Parsell D, Mathur V, Li E, Buysse J, Alpern R. Randomized, Controlled Trial of TRC101 to Increase Serum Bicarbonate in Patients with CKD. Clin J Am Soc Nephrol. 2018 Jan 6;13(1):26-35. doi: 10.2215/CJN.07300717. Epub 2017 Nov 4. Erratum in: Clin J Am Soc Nephrol. 2019 Jan 10;:. PubMed PMID: 29102959; PubMed Central PMCID: PMC5753317.








